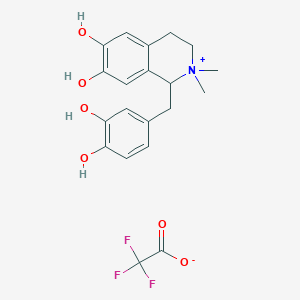![molecular formula C11H20N2S B15239998 N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine](/img/structure/B15239998.png)
N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine is a compound that features a tetrahydropyridine ring and a thietan-3-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved by the partial reduction of pyridinium salts using borohydride reagents.
Attachment of the Thietan-3-amine Moiety: The thietan-3-amine group can be introduced through nucleophilic substitution reactions. This involves reacting the tetrahydropyridine intermediate with an appropriate thietan-3-amine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be further reduced to form fully saturated amines.
Substitution: The thietan-3-amine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Saturated amines.
Substitution: Various substituted thietan-3-amine derivatives.
科学的研究の応用
N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies related to neurodegenerative diseases due to its structural similarity to known neurotoxins.
作用機序
The mechanism of action of N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to inhibit mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This can result in dopaminergic neuronal damage, making it a useful tool in neurodegenerative disease research.
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,6-Tetrahydropyridine derivatives: These compounds have various pharmacological activities and are used in drug discovery.
Uniqueness
N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine is unique due to the presence of both a tetrahydropyridine ring and a thietan-3-amine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H20N2S |
|---|---|
分子量 |
212.36 g/mol |
IUPAC名 |
N-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C11H20N2S/c1-10-2-5-13(6-3-10)7-4-12-11-8-14-9-11/h2,11-12H,3-9H2,1H3 |
InChIキー |
BNURSKJSYKHZEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CCN(CC1)CCNC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B15239924.png)
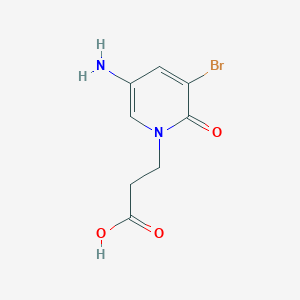
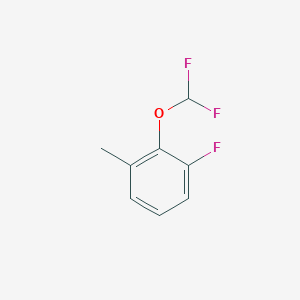
![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
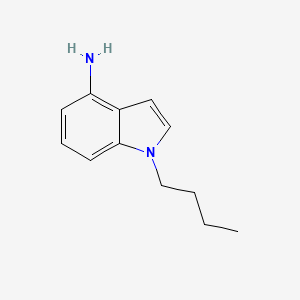
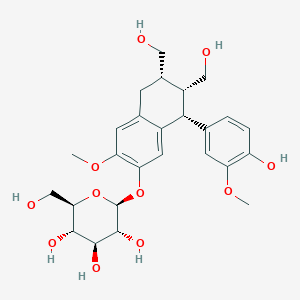
![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)
![2-{1-[(Butan-2-yl)amino]propyl}phenol](/img/structure/B15239972.png)
![Benzoxazole, 2-[(difluoromethyl)thio]-](/img/structure/B15239973.png)
![3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15239979.png)
![(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B15239986.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B15239992.png)
